

Spectroscopic Characterization of 2-Aminoquinolin-8-ol: A Technical Guide

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Compound of Interest

Compound Name: 2-Aminoquinolin-8-ol

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the ^1H and ^{13}C Nuclear Magnetic Resonance (NMR) spectral data of **2-Aminoquinolin-8-ol**, a quinoline derivative of significant interest in medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of its structural features through spectroscopic analysis.

Introduction

2-Aminoquinolin-8-ol belongs to the 8-hydroxyquinoline class of compounds, which are recognized for their diverse biological activities, including antimicrobial and antioxidant properties. The precise characterization of the molecular structure of **2-Aminoquinolin-8-ol** is fundamental for understanding its chemical reactivity, and for the rational design of novel therapeutic agents. NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of such organic molecules. This guide presents a summary of its ^1H and ^{13}C NMR spectral data, a detailed experimental protocol for data acquisition, and a representative workflow for the assessment of its biological activity.

^1H and ^{13}C NMR Spectral Data

The following tables summarize the predicted ^1H and ^{13}C NMR chemical shifts for **2-Aminoquinolin-8-ol**. These values are based on the analysis of structurally related quinoline

derivatives and computational predictions, providing a reliable reference for the identification and characterization of this compound.

Table 1: Predicted ^1H NMR Spectral Data of **2-Aminoquinolin-8-ol** (in DMSO-d_6 , 400 MHz)

Proton	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-3	6.65	d	8.8
H-4	7.85	d	8.8
H-5	7.10	dd	8.0, 1.2
H-6	7.25	t	8.0
H-7	6.90	dd	8.0, 1.2
NH_2	5.80	s (br)	-
OH	9.50	s (br)	-

Table 2: Predicted ^{13}C NMR Spectral Data of **2-Aminoquinolin-8-ol** (in DMSO-d_6 , 100 MHz)

Carbon	Chemical Shift (δ , ppm)
C-2	158.5
C-3	110.0
C-4	138.0
C-4a	137.5
C-5	117.0
C-6	128.0
C-7	112.5
C-8	150.0
C-8a	140.0

Experimental Protocols

The following is a general experimental protocol for acquiring high-quality ^1H and ^{13}C NMR spectra of quinoline derivatives, such as **2-Aminoquinolin-8-ol**.^[1]

1. Sample Preparation:

- Weigh approximately 5-10 mg of **2-Aminoquinolin-8-ol**.
- Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO- d_6) in a clean, dry 5 mm NMR tube.
- For quantitative analysis, a known amount of an internal standard, such as tetramethylsilane (TMS), can be added.
- Securely cap the NMR tube and ensure homogeneity by gentle inversion.

2. NMR Spectrometer Setup:

- Insert the sample into the NMR spectrometer.
- Lock the spectrometer's magnetic field on the deuterium signal of the solvent.
- Optimize the magnetic field homogeneity by shimming on the locked signal to achieve sharp and symmetrical peaks.

3. ^1H NMR Spectrum Acquisition:

- A standard one-pulse sequence is typically employed.
- Key acquisition parameters to be set include:
 - Spectral width (e.g., -2 to 12 ppm)
 - Acquisition time (typically 2-4 seconds)
 - Relaxation delay (1-5 seconds, depending on the T_1 of the protons)
 - Number of scans (8 to 64, depending on the sample concentration)

4. ^{13}C NMR Spectrum Acquisition:

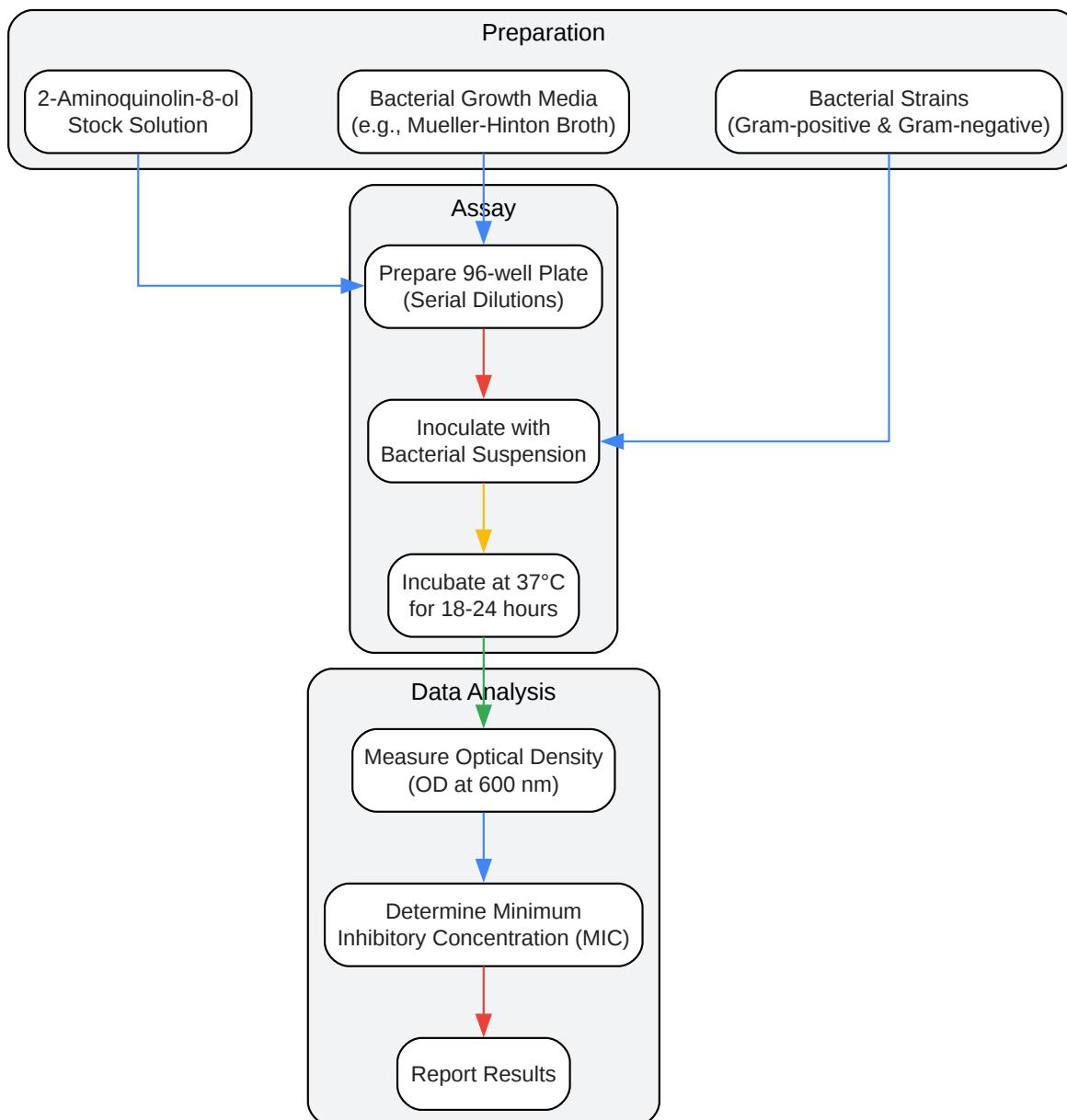
- A proton-decoupled pulse sequence (e.g., zgpg30) is commonly used to obtain a spectrum with singlets for each carbon.
- Key acquisition parameters include:
 - Spectral width (e.g., 0 to 160 ppm)
 - Acquisition time (typically 1-2 seconds)
 - Relaxation delay (2-5 seconds)
 - Number of scans (1024 or more, due to the low natural abundance of ^{13}C)

5. Data Processing:

- Apply a Fourier transform to the acquired Free Induction Decay (FID).
- Phase correct the resulting spectrum.
- Calibrate the chemical shift scale using the residual solvent peak or the internal standard (TMS at 0.00 ppm).
- Integrate the signals in the ^1H NMR spectrum.
- Perform peak picking for both ^1H and ^{13}C NMR spectra.

Antimicrobial Screening Workflow

Given the known antimicrobial potential of 8-hydroxyquinoline derivatives, a typical workflow for the preliminary screening of **2-Aminoquinolin-8-ol** for such activity is outlined below. This logical workflow can be adapted for high-throughput screening campaigns.

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Caption: Workflow for antimicrobial susceptibility testing of **2-Aminoquinolin-8-ol**.

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References

- 1. benchchem.com [benchchem.com]
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